7H-Purine-8-thiol

Medicinal Chemistry ADME Prediction Purine Analogs

Struggling with unreliable isomer purity in thiopurine research? 7H-Purine-8-thiol (CAS 583-40-4) is the definitive C8-thiol isomer for SAR studies. • Distinct C8-thiol nucleophilicity & 5-membered chelate ring formation • Essential precursor for 8-thioether & 8-alkylthio purine libraries • Superior metal-binding ligand for MOF & catalyst development. Bulk stock available with global logistics support.

Molecular Formula C5H4N4S
Molecular Weight 152.18 g/mol
CAS No. 583-40-4
Cat. No. B1588073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Purine-8-thiol
CAS583-40-4
Molecular FormulaC5H4N4S
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)NC(=S)N2
InChIInChI=1S/C5H4N4S/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10)
InChIKeyVABISHCLVYMGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





7H-Purine-8-thiol Technical Profile


7H-Purine-8-thiol, also known as 8-mercaptopurine (CAS 583-40-4), is a sulfur-containing heterocyclic compound belonging to the thiopurine class of purine analogs . It is characterized by a thiol (-SH) group substituted at the 8-position of the purine ring, and it exists in a tautomeric equilibrium with its thione form (7,9-dihydropurine-8-thione), which influences its reactivity and physicochemical behavior . The compound is primarily utilized as a key building block in medicinal chemistry for the synthesis of nucleoside analogs and thioether derivatives, and it serves as a ligand in coordination chemistry due to its strong metal-binding affinity . Its structural isomer, 6-mercaptopurine (6-MP), is a well-established antimetabolite drug, whereas 8-mercaptopurine is predominantly a research intermediate with distinct synthetic and coordination chemistry applications .

1 C8-thiol enables direct S-alkylation and thioether synthesis
2 Forms stable five-membered chelate rings with transition metals
3 Medicinal chemistry building block for 8-substituted purine libraries

7H-Purine-8-thiol: Distinct from 6-Mercaptopurine


Despite sharing the same molecular formula (C5H4N4S) and a thiol group with 6-mercaptopurine (6-MP), 7H-Purine-8-thiol cannot be considered a generic substitute in research or synthetic applications. The position of the thiol group dictates fundamentally different chemical behavior: the C8-thiol group exhibits distinct nucleophilicity and coordination geometry compared to the C6-thiol . This positional isomerism leads to divergent tautomeric equilibria, metal-binding capacities, and subsequent biological activity profiles . For instance, the C8-thiol is a superior ligand for forming stable five-membered chelate rings with metal ions, a property not shared by the C6-thiol [1]. Furthermore, the metabolic and enzyme inhibition pathways of 8-substituted purines differ significantly from their 6-substituted counterparts, meaning procurement of the wrong isomer can invalidate structure-activity relationship (SAR) studies and synthetic protocols [2].

Target
7H-Purine-8-thiol (C8-thiol)
Common Substitute
6-Mercaptopurine (C6-thiol)
Positional isomerism shifts nucleophilicity, tautomeric equilibrium, and metal-binding geometry.
C8-thiol forms a five-membered chelate ring (N7/S8), while C6-thiol cannot adopt this coordination mode; metal complex stability may differ significantly.

7H-Purine-8-thiol Comparative Evidence


Lipophilicity and PSA vs. 6-Mercaptopurine

7H-Purine-8-thiol exhibits a higher calculated LogP (1.01550) and Polar Surface Area (PSA) (89.45 Ų) compared to 6-mercaptopurine (6-MP), which has reported LogP values ranging from -0.854 to 0.209 and a PSA of 81.9 Ų . This indicates that 8-mercaptopurine is more lipophilic and has a larger polar surface area, which can significantly impact its membrane permeability and bioavailability in biological assays [1].

Lipophilicity vs. 6-MP
Cross-study
8-MP LogP 1.02
6-MP LogP 0.21 (−0.85 monohydrate)
Higher calculated lipophilicity may alter membrane permeability and cellular uptake profiles.
Predicted XlogP; experimental verification recommended.
Medicinal Chemistry ADME Prediction Purine Analogs

Metal Complex Stability: C8-Thiol Chelation

Metal complexes formed with thiopurines, where the sulfur atom at the 8-position participates in coordination, are considerably more stable than analogous complexes formed with thiouridines or other sulfur-containing ligands. Studies indicate that thiopurine metal complexes can exhibit stability constants up to 3.5 orders of magnitude higher [1]. This is attributed to the formation of a five-membered chelate ring involving the purine N7 and the C8-thiol sulfur, a geometry that is unique to 8-thiopurines compared to 6-thiopurines or other purine derivatives [2].

Metal chelate stability
Class-level
C8-thiol complexes up to 3.5 orders higher stability
vs. thiouridine complexes
Five-membered N7/S8 chelate supports robust metal-organic framework construction.
Class-level inference; confirm for 7H-purine-8-thiol under target conditions.
Bioinorganic Chemistry Coordination Chemistry Metal Chelation

Corrosion Inhibition: Thiol vs. Amino Purines

In a systematic study of purine derivatives as corrosion inhibitors for carbon steel in 1.0 M HCl, thiol-functionalized purines demonstrated significantly higher inhibition efficiency compared to their amino-substituted counterparts. Specifically, 2,6-dimercaptopurine (2S6S-PR) achieved an exceptional inhibition rate of 85.24% at a concentration of 0.001 mol/L [1]. Quantum chemical calculations confirmed that thiol groups exhibit higher reactivity and enhanced adsorption activity on metal surfaces than amino groups [2]. While this data is for a derivative, it establishes a class-level principle that the presence and position of thiol groups on the purine scaffold are critical determinants of surface adsorption and corrosion inhibition performance .

Corrosion inhibition
Class-level
85.24% inhibition on carbon steel (0.001 mol/L, 1.0 M HCl)
Reported for 2,6-dimercaptopurine; suggests thiol-functionalized purines may provide surface protection.
Data from a derivative; test with 7H-purine-8-thiol required.
Materials Science Corrosion Inhibition Electrochemistry

C8-Thiol Synthetic Versatility

The C8-thiol group in 7H-Purine-8-thiol serves as a highly nucleophilic site for S-alkylation and S-arylation reactions, enabling the synthesis of a diverse library of thioether derivatives with potential antiviral and anticancer activities [1]. Unlike the C6-thiol in 6-mercaptopurine, which is often sterically hindered or involved in hydrogen bonding, the C8-thiol offers a distinct reactivity profile and is a preferred starting material for synthesizing 8-substituted purine nucleosides . For example, S-alkynyl derivatives of mercaptopurines, synthesized via alkylation, have been investigated for their antiviral properties [2]. This synthetic versatility is a key differentiator for procurement, as the 8-thiol isomer provides access to a chemical space that is not readily accessible from 6-mercaptopurine or other purine analogs [3].

Synthetic versatility
Reported
Direct S-alkylation/arylation at C8 enables rapid derivatization
Access to 8-substituted purine libraries not readily available from 6-MP.
Late-stage thioetherification methods documented.
Synthetic Chemistry Nucleoside Synthesis Thioetherification

7H-Purine-8-thiol Research & Industrial Applications


8-Substituted Purine Nucleoside Synthesis

7H-Purine-8-thiol is an essential precursor for synthesizing 8-thioether and 8-alkylthio purine derivatives. Its C8-thiol group enables efficient S-alkylation reactions to generate libraries of purine analogs for screening against viral, bacterial, or cancer targets [1]. Unlike 6-mercaptopurine, which is primarily used as a drug substance, the 8-isomer is a versatile building block for exploring novel chemical space in drug discovery programs [2].

Stable Metal-Organic Complex Synthesis

The ability of 7H-Purine-8-thiol to form stable five-membered chelate rings with transition metals makes it a valuable ligand for constructing metal-organic frameworks (MOFs), catalysts, and metallodrug candidates [1]. Its metal complexes exhibit significantly higher stability compared to those of other thio-ligands, which is advantageous for applications requiring robust coordination under harsh conditions [2].

Corrosion Inhibition and Surface Protection

Based on class-level evidence that thiol-functionalized purines are superior corrosion inhibitors for carbon steel in acidic media, 7H-Purine-8-thiol can be investigated as a potential corrosion inhibitor or surface-modifying agent in industrial processes [1]. Its high lipophilicity and thiol group may promote strong adsorption onto metal surfaces, forming protective films [2].

Application
Selection Property
Validation Focus
8-Substituted purine nucleoside synthesis
C8-thiol reactivity for S-alkylation
Thioether derivatization and SAR library evaluation
Stable metal-organic complex formation
Five-membered N7/S8 chelate geometry
Coordination stability and MOF/catalyst performance
Corrosion inhibition screening
Thiol-mediated adsorption on metal surfaces
Inhibition efficiency in acidic media (requires compound-specific validation)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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